molecular formula C8H10F2N2 B15258129 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole

Cat. No.: B15258129
M. Wt: 172.18 g/mol
InChI Key: NONFJZHPQXJTPM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1,1-difluoroethyl ketone in the presence of a base, leading to the formation of the pyrazole ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

    Biology: Researchers investigate its interactions with biological molecules and potential as a probe in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole: shares similarities with other pyrazole derivatives, such as this compound-5-carboxamide and this compound-4-carboxylic acid.

    Difluoroethyl-substituted pyrazoles: Compounds with similar difluoroethyl groups attached to the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of the cyclopropyl and difluoroethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-cyclopropyl-3-(1,1-difluoroethyl)pyrazole

InChI

InChI=1S/C8H10F2N2/c1-8(9,10)7-4-5-12(11-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

NONFJZHPQXJTPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C2CC2)(F)F

Origin of Product

United States

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